2-Chloro-2-deoxy-D-glucose
Overview
Description
2-Chloro-2-deoxy-D-glucose (2-CIDG) is an analytical standard with the empirical formula C6H11ClO5 and a molecular weight of 198.60 . It is a white crystalline powder that is soluble in water and alcohol solvents . It is a compound with high sugar toxicity that can interfere with sugar metabolism in cells .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2-deoxy-D-glucose is represented by the SMILES stringOCC@@HC@@HC@HC@@HC=O
. The InChI key is RBEGMPAFDRYYIG-SLPGGIOYSA-N
. Chemical Reactions Analysis
2-Chloro-2-deoxy-D-glucose, like its analog 2-Deoxy-D-glucose (2-DG), is a metabolic inhibitor that has been shown to limit multiplication of SARS-CoV-2 in-vitro . It functions at the level of phosphoglucoisomerase to impede the synthesis of glucose-6-phosphate from glucose .Physical And Chemical Properties Analysis
2-Chloro-2-deoxy-D-glucose is a solid substance that is white in color . It has a melting point of 139-145 °C . It is hygroscopic and air-sensitive .Scientific Research Applications
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COVID-19 Treatment
- Field : Medical Pharmacology
- Application : 2-DG has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action .
- Methods : In May 2020, the Indian drug regulatory authority approved 2-DG as an emergency adjunct therapy in mild to severe COVID-19 patients .
- Results : Clinical studies of 2-DG corroborate that it aids in faster recovery of hospitalized patients and decreases supplemental oxygen .
-
Cancer Treatment
- Field : Oncology
- Application : 2-DG has shown promising pharmacological activities, including inhibition of cancerous cell growth .
- Methods : It has been used as a glycolysis inhibitor .
- Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including inhibition of cancerous cell growth .
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Glycolysis Inhibition
- Field : Biochemistry
- Application : 2-DG is a competitive inhibitor of glycolysis .
- Methods : It blocks the activity of different enzymes involved in glycolysis, leading to cell death .
- Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including inhibition of glycolysis .
-
Energy Restriction Mimetic Agent
- Field : Biochemistry
- Application : 2-DG has been used as a potential energy restriction mimetic agent .
- Methods : It inhibits pathogen-associated molecular patterns .
- Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including acting as a potential energy restriction mimetic agent .
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Inhibiting Pathogen-Associated Molecular Patterns
- Field : Immunology
- Application : 2-DG has been used to inhibit pathogen-associated molecular patterns .
- Methods : It acts as a potential energy restriction mimetic agent .
- Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including inhibiting pathogen-associated molecular patterns .
-
Studying Glucose Role in Cancer Cells
- Field : Oncology
- Application : 2-DG has been used to study the role of glucose in cancer cells .
- Methods : It acts as an inhibitor of glycolysis .
- Results : The nonmetabolizable glucose analog 2-DG has shown promising pharmacological activities, including studying the role of glucose in cancer cells .
-
Analytical Standard
- Field : Analytical Chemistry
- Application : 2-Chloro-2-deoxy-D-glucose is used as an analytical standard in various chemical analyses .
- Methods : It can be used in techniques such as GC/MS and HPLC .
- Results : It provides a reference point for the identification and quantification of other substances .
-
Glycosylation Inhibitor
- Field : Biochemistry
- Application : 2-Chloro-2-deoxy-D-glucose can be used as a glycosylation inhibitor .
- Methods : It can inhibit the process of glycosylation, a reaction that attaches a glycosyl group to a molecule .
- Results : This can be useful in studying the role of glycosylation in various biological processes .
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Glucose Analog
- Field : Biochemistry
- Application : 2-Chloro-2-deoxy-D-glucose is a glucose analog, meaning it can be used to study glucose uptake in cells .
- Methods : It can be taken up by cells but does not undergo metabolic glycolysis .
- Results : This can be useful in studying the role of glucose in various biological processes, such as in cells with radiation and burn injuries .
-
Inhibitor of Hexokinase
- Field : Biochemistry
- Application : 2-Chloro-2-deoxy-D-glucose can be used as an indirect inhibitor of hexokinase .
- Methods : It can inhibit the activity of hexokinase, an enzyme that plays a key role in the glycolysis pathway .
- Results : This can be useful in studying the role of hexokinase and glycolysis in various biological processes .
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Reducing the Incidence of Doxorubicin-Induced Apoptosis
- Field : Pharmacology
- Application : 2-Chloro-2-deoxy-D-glucose has been reported to reduce the incidence of doxorubicin-induced apoptosis .
- Methods : It can be used in conjunction with doxorubicin, a chemotherapy medication .
- Results : This can be useful in reducing the side effects of chemotherapy treatment .
-
Tracer for Rapid Tumor Detection
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Analytical Standard
- Field : Analytical Chemistry
- Application : 2-Chloro-2-deoxy-D-glucose is used as an analytical standard in various chemical analyses .
- Methods : It can be used in techniques such as GC/MS and HPLC .
- Results : It provides a reference point for the identification and quantification of other substances .
-
Glycosylation Inhibitor
- Field : Biochemistry
- Application : 2-Chloro-2-deoxy-D-glucose can be used as a glycosylation inhibitor .
- Methods : It can inhibit the process of glycosylation, a reaction that attaches a glycosyl group to a molecule .
- Results : This can be useful in studying the role of glycosylation in various biological processes .
-
Glucose Analog
- Field : Biochemistry
- Application : 2-Chloro-2-deoxy-D-glucose is a glucose analog, meaning it can be used to study glucose uptake in cells .
- Methods : It can be taken up by cells but does not undergo metabolic glycolysis .
- Results : This can be useful in studying the role of glucose in various biological processes, such as in cells with radiation and burn injuries .
-
Inhibitor of Hexokinase
- Field : Biochemistry
- Application : 2-Chloro-2-deoxy-D-glucose can be used as an indirect inhibitor of hexokinase .
- Methods : It can inhibit the activity of hexokinase, an enzyme that plays a key role in the glycolysis pathway .
- Results : This can be useful in studying the role of hexokinase and glycolysis in various biological processes .
-
Reducing the Incidence of Doxorubicin-Induced Apoptosis
- Field : Pharmacology
- Application : 2-Chloro-2-deoxy-D-glucose has been reported to reduce the incidence of doxorubicin-induced apoptosis .
- Methods : It can be used in conjunction with doxorubicin, a chemotherapy medication .
- Results : This can be useful in reducing the side effects of chemotherapy treatment .
-
Tracer for Rapid Tumor Detection
Safety And Hazards
Future Directions
2-DG, a close analog of 2-Chloro-2-deoxy-D-glucose, has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action . The promising trends observed in current phase II study is encouraging for confirmatory evaluation of the efficacy and safety of 2-DG in a larger phase III trial . This suggests potential future directions for 2-Chloro-2-deoxy-D-glucose as well.
properties
IUPAC Name |
(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGMPAFDRYYIG-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)Cl)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163527 | |
Record name | 2-Chloro-2-deoxyglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-deoxy-D-glucose | |
CAS RN |
14685-79-1 | |
Record name | 2-Chloro-2-deoxyglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2-deoxyglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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